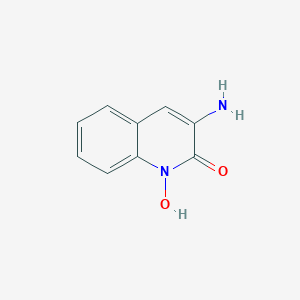

3-Amino-1-hydroxyquinolin-2-one

Description

Significance of the Quinolinone Core in Heterocyclic Chemistry

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a foundational structure in heterocyclic chemistry. numberanalytics.comresearchgate.net Its discovery traces back to the 19th century with the isolation of quinine (B1679958) from cinchona bark, a pivotal moment in the history of medicine for its antimalarial properties. numberanalytics.comnih.gov The introduction of a carbonyl group into the quinoline framework gives rise to the quinolinone scaffold, a class of compounds that has demonstrated a remarkable breadth of biological activities. mdpi.comekb.eg

Quinolinone derivatives are considered "privileged structures" in medicinal chemistry because they can interact with a wide array of biological targets, leading to diverse pharmacological effects. nih.govekb.eg Research has extensively documented their potential as:

Anticancer agents: Exhibiting cytotoxicity against various tumor models and inhibiting cancer-related enzymes. nih.govnih.gov

Antibacterial agents: The quinolone family, which includes the quinolinone core, has been a cornerstone of antibacterial therapy for decades. nih.govsphinxsai.com

Antiviral agents: Showing activity against viruses such as HIV and HCV. nih.gov

Anti-inflammatory and Antioxidant agents: Demonstrating capabilities to mitigate inflammation and oxidative stress. ekb.egbenthamscience.com

Cardiovascular agents: Affecting processes like platelet aggregation. researchgate.net

Central Nervous System agents: Acting as antagonists for receptors like the NMDA receptor. sphinxsai.com

This versatility stems from the quinolinone core's unique electronic properties and its capacity for substitution at various positions, allowing for the fine-tuning of its biological and physicochemical characteristics. numberanalytics.comresearchgate.net The scaffold serves as a versatile building block for synthesizing complex molecules for pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net

Historical Context of 3-Amino- and 1-Hydroxyquinolinone Derivatives

Building upon the foundational importance of the quinolinone core, researchers have explored the impact of various functional groups to modulate its activity. The introduction of amino and hydroxyl groups at specific positions has led to the development of derivatives with significant therapeutic potential.

3-Aminoquinolinone Derivatives: The synthesis of 3-amino-1H-quinolin-2-one has been a subject of chemical research, with methods developed to construct this specific scaffold. researchgate.netresearchgate.net The addition of an amine group to the heteroaromatic system is a critical process in creating bioactive molecules. nih.gov Recently, novel photocatalytic methods have been developed to synthesize 3-amino quinolin-2(1H)-one derivatives, overcoming limitations of traditional methods and allowing for a wide tolerance of sensitive functional groups. nih.gov Derivatives of 3-amino-substituted quinolinones have been evaluated for various biological activities, including as non-nucleoside HIV-1 reverse transcriptase inhibitors. researchgate.net

1-Hydroxyquinolinone (or N-Hydroxyquinolinone) Derivatives: The introduction of a hydroxyl group on the nitrogen atom of the quinolinone ring (N-hydroxyquinolin-2-ones) has also been an area of synthetic exploration. researchgate.net More broadly, hydroxyquinolinones have been a major focus. For instance, 4-hydroxyquinolin-2-one derivatives are known to be present in various natural products and exhibit a range of biological effects, including antioxidant and cytotoxic activities. researchgate.net

A significant area of research has involved 3-hydroxyquinolin-2(1H)-one , an isomer of the title compound's core. This molecule was identified through high-throughput screening as a potent inhibitor of the human D-amino acid oxidase (DAAO) enzyme, which is a target for schizophrenia treatment. researchgate.netnih.gov Further studies on this series have explored its structure-activity relationship (SAR) and pharmacokinetic properties. researchgate.netnih.govsigmaaldrich.com More recently, a series of 3-hydroxyquinolin-2(1H)-one derivatives were synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, highlighting their potential in treating skin hyperpigmentation. nih.gov

The table below summarizes key findings for some of these derivatives.

| Compound Class | Target/Activity | Key Findings |

| 3-Hydroxyquinolin-2(1H)-one Derivatives | D-Amino Acid Oxidase (DAAO) Inhibition | Identified as potent inhibitors; cocrystallization with the human DAAO enzyme has defined the binding site, guiding further analog design. researchgate.netnih.gov |

| 3-Hydroxyquinolin-2(1H)-one Derivatives | Tyrosinase Inhibition | Several derivatives showed significant inhibition of mushroom tyrosinase, with the most potent having an IC50 value of 2.52 µM. nih.gov |

| 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one Derivatives | β2-Adrenoceptor Agonism | Novel compounds exhibited excellent β2-adrenoceptor agonistic effects and high selectivity, with EC50 values in the picomolar range. researchgate.net |

| 3-Amino-pyridin-2(1H)-one Derivatives | HIV-1 Reverse Transcriptase Inhibition | A related series of non-nucleoside derivatives proved to be potent and highly selective antagonists with IC50 values as low as 19 nM. researchgate.net |

Current Research Trajectories and Potential for 3-Amino-1-hydroxyquinolin-2-one

While direct and extensive research specifically on this compound is not widely published, the existing literature on its constituent substructures provides a strong basis for predicting its potential research trajectories. The combination of a 3-amino group and a 1-hydroxy group on the quinolin-2-one scaffold represents a novel chemical space with promising prospects.

Current research on closely related quinolinone derivatives suggests several potential avenues for the investigation of this compound:

Enzyme Inhibition: Given that 3-hydroxyquinolin-2-one derivatives are potent inhibitors of DAAO and tyrosinase, this compound could be explored for similar or novel enzyme-inhibitory activities. researchgate.netnih.gov The presence of both amino and hydroxyl groups could lead to unique binding interactions with enzyme active sites.

Anticancer and Antiproliferative Activity: The quinolinone core is a well-established scaffold for anticancer agents. ekb.egnih.gov The specific functional groups of this compound could be leveraged to design new compounds with enhanced or selective cytotoxicity against cancer cell lines. Research into 8-hydroxyquinoline (B1678124) derivatives has shown they can act as anticancer agents, in part due to their ability to chelate metal ions and create hydrogen bonds with biological targets. nih.gov

Receptor Agonism/Antagonism: The discovery of potent β2-adrenoceptor agonists based on a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one scaffold suggests that the title compound could be a starting point for developing new receptor modulators. researchgate.net

Antioxidant Properties: Many hydroxy-substituted quinolinones, including 8-hydroxyquinolin-2(1H)-one, possess antioxidant properties. researchgate.netresearchgate.net The combination of the amino and N-hydroxy functionalities in this compound may result in compounds with significant potential to scavenge free radicals.

The synthesis of this compound would be the first critical step, likely drawing upon established methods for N-hydroxylation and C3-amination of the quinolinone ring. Subsequent biological screening against a panel of enzymes, receptors, and cell lines would be necessary to uncover its therapeutic potential and guide the development of future derivatives.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16551-96-5 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-amino-1-hydroxyquinolin-2-one |

InChI |

InChI=1S/C9H8N2O2/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12/h1-5,13H,10H2 |

InChI Key |

JREFLKGIMBMLNU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2O)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Amino 1 Hydroxyquinolin 2 One Derivatives

Reactions Involving the 3-Amino Group

The amino group at the 3-position is a key site for derivatization, readily undergoing reactions typical of primary amines.

Schiff Base Formation and Derivatization

The primary amino group of 3-amino-1-hydroxyquinolin-2-one derivatives can react with aldehydes and ketones to form Schiff bases (imines). This condensation reaction is a versatile method for introducing a wide range of substituents, thereby modifying the electronic and steric properties of the molecule.

For instance, a series of Schiff bases has been synthesized by reacting 2-phenyl-3-amino-4(1H)-quinolinone with various salicylaldehyde (B1680747) derivatives. nih.gov The resulting compounds were characterized by different analytical techniques, including elemental analysis, FTIR, NMR spectroscopy, and mass spectrometry. nih.gov The formation of these Schiff bases is typically achieved by refluxing the reactants in a suitable solvent like ethanol (B145695). nih.gov

The synthesized Schiff bases can exhibit interesting photophysical properties. For example, a study on Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone and substituted salicylaldehydes revealed that the fluorescence intensity of the compounds is dependent on the nature and position of the substituent on the salicylaldehyde ring. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-phenyl-3-amino-4(1H)-quinolinone | Salicylaldehyde derivatives | Schiff Base | nih.gov |

| 3-(4-amino)phenylimino)-5-fluoroindolin-2-one | Alkyl and aryl ketones | Schiff Base | nih.gov |

Coupling Reactions

The amino group can also participate in coupling reactions, which are fundamental in creating more complex molecular architectures. While specific examples for this compound are not extensively detailed in the provided context, the general reactivity of amino-substituted quinolinones suggests their potential in reactions like Chan-Lam coupling. This copper-catalyzed reaction allows for the N-arylation of N-heterocyclic compounds using aryl boronic acids, offering a versatile route to a variety of derivatives under mild conditions. nih.gov

Reactions Involving the 1-Hydroxy Group

The 1-hydroxy group, also known as an N-hydroxy amide or a cyclic hydroxamic acid, imparts unique reactivity to the quinolinone scaffold.

Alkylation and Acylation Reactions

The oxygen atom of the 1-hydroxy group is nucleophilic and can be targeted in alkylation and acylation reactions. These reactions lead to the formation of O-alkyl and O-acyl derivatives, respectively.

Alkylation can be achieved using various alkylating agents. For example, N-methylation of 3-acetyl-4-hydroxyquinolin-2(1H)-one has been accomplished using methyl iodide in the presence of a base like sodium hydride or potassium carbonate. researchgate.net The choice of base and solvent can influence the reaction's efficiency.

Acylation can be performed using acyl halides or anhydrides. These reactions introduce an acyl group onto the hydroxyl functionality, which can serve as a protecting group or modulate the compound's biological activity. A general method for the synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones involves a one-pot aryne acyl-alkylation/condensation procedure from β-ketoesters, highlighting the utility of acylation in building complex heterocyclic systems. rsc.org

| Reaction Type | Reagents | Product | Reference |

| N-methylation | Methyl iodide, Sodium hydride/Potassium carbonate | N-methylated quinolinone | researchgate.net |

| Acyl-alkylation/condensation | β-ketoesters | 3-hydroxyisoquinolines, 2-hydroxy-1,4-naphthoquinones | rsc.org |

Metal Complexation Studies

The 1-hydroxy-2-quinolinone moiety, particularly in conjunction with the adjacent carbonyl group, acts as a bidentate chelating agent for various metal ions. scirp.org This chelating ability is a prominent feature of 8-hydroxyquinoline (B1678124) and its derivatives, which are known to form stable complexes with a wide range of metals. researchgate.nettandfonline.com

The formation of metal complexes can significantly alter the physicochemical and biological properties of the parent ligand. Studies on metal complexes of ligands containing the 8-hydroxyquinoline scaffold have shown that both the oxygen and nitrogen atoms are involved in coordination. scirp.org The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), leading to the formation of square planar or octahedral geometries. scirp.org

The complexation can be studied using various techniques, including conductometric and spectrophotometric titrations, as well as spectroscopic methods like FTIR and UV/VIS. scirp.org For example, the interaction of a novel ligand, 1-((8-hydroxyquinolin-5-yl)methyl)-3-(thiazol-2-ylimino)indolin-2-one, with transition metal ions such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) has been investigated. researchgate.net The resulting complexes were characterized by various spectroscopic techniques and their geometries were determined. researchgate.net

Electrophilic and Nucleophilic Substitutions on the Quinolinone Ring

The quinolinone ring is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions is directed by the existing substituents on the ring. The presence of the electron-donating amino and hydroxy groups, as well as the electron-withdrawing carbonyl group, influences the regioselectivity of these reactions.

Electrophilic aromatic substitution is a common reaction for quinoline (B57606) derivatives. mdpi.com For instance, the nitration of quinolin-2(1H)-one is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then attacks the aromatic ring. The position of nitration is influenced by the reaction conditions and the substituents already present on the ring.

Nucleophilic aromatic substitution (SNAr) is also a key transformation for quinolinone derivatives, particularly when the ring is activated by electron-withdrawing groups like a nitro group. mdpi.com The vicarious nucleophilic substitution of hydrogen (VNS) is a powerful method for the direct amination of nitroquinolines, where an amino group can be introduced at a position ortho or para to the nitro group. mdpi.com Furthermore, the presence of a good leaving group, such as a halogen at the 4-position of the quinolinone ring, facilitates nucleophilic substitution reactions with various nucleophiles, including thiols, hydrazines, azides, and amines. researchgate.net

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Electrophilic Nitration | Nitric acid, Sulfuric acid | Nitro-substituted quinolinone | |

| Vicarious Nucleophilic Substitution (VNS) | Nucleophile (e.g., 9H-carbazole) | Amino-substituted nitroquinoline | mdpi.com |

| Nucleophilic Substitution | 4-Chloro-8-methylquinolin-2(1H)-one, Nucleophiles (thiol, hydrazine, azide, amine) | 4-Substituted quinolin-2-ones | researchgate.net |

Ring Opening and Recyclization Reactions

The structural framework of this compound and its derivatives is susceptible to specific reaction conditions that can induce the opening of the heterocyclic ring system. This reactivity is often followed by recyclization to form new ring structures, demonstrating the compound's utility as a scaffold in synthetic chemistry. The precise nature of the products formed is highly dependent on the reaction partners and the conditions employed.

For instance, the reaction of this compound derivatives with various reagents can lead to the cleavage of the lactam bond (the N1-C2 bond) or the C2-C3 bond. The subsequent intramolecular reactions of the resulting intermediates can then lead to the formation of different heterocyclic systems. The specific pathway, whether it be ring opening followed by a different ring closure or a more complex rearrangement, is dictated by the substituents present on the quinolinone core and the external reagents.

Detailed studies have elucidated the mechanisms of these transformations, often involving initial nucleophilic attack at the C2 carbonyl carbon, followed by ring opening. The resulting intermediates, which are often linear amino acid derivatives, can then undergo intramolecular condensation to form new five-, six-, or even seven-membered rings, depending on the nature of the side chains and the reaction conditions.

Tautomeric Equilibria Analysis in Substituted Quinolinones

The phenomenon of tautomerism is a significant aspect of the chemistry of this compound and its substituted analogs. These compounds can exist in different tautomeric forms, primarily involving the migration of a proton and the shifting of double bonds within the quinolinone core. The position of this equilibrium is sensitive to a variety of factors, including the nature and position of substituents on the aromatic ring, the solvent, and temperature.

Quantum-chemical calculations, alongside experimental techniques like UV-vis and NMR spectroscopy, have been instrumental in understanding the tautomeric preferences of these molecules. nih.gov For instance, in related 7-hydroxyquinoline (B1418103) systems, the equilibrium between azo and hydrazone tautomers has been extensively studied. nih.gov It has been shown that substituents at different positions on the quinoline ring can have a pronounced effect on the stability of a particular tautomeric form. nih.gov Electron-donating groups and electron-withdrawing groups can differentially stabilize or destabilize certain tautomers, thereby shifting the equilibrium. nih.gov

In the context of this compound, the primary tautomeric equilibrium involves the amino-imino forms and the keto-enol forms. The presence of the hydroxyl group at the 1-position introduces further possibilities for tautomerism. The equilibrium can be represented as follows:

Table 1: Major Tautomeric Forms of this compound

| Tautomeric Form | Structural Features |

| Amine-Keto | The most commonly depicted form, featuring an amino group at C3 and a carbonyl group at C2. |

| Imino-Enol | Characterized by an imino group at C3 and a hydroxyl group at C2, resulting from proton transfer from the amino group to the carbonyl oxygen. |

| Amine-Enol (Hydroxy at N1) | Involves the enolization of the C2-carbonyl while the N1-hydroxyl group remains. |

The relative populations of these tautomers are influenced by both intramolecular and intermolecular factors. For example, intramolecular hydrogen bonding can play a crucial role in stabilizing a particular tautomer. The polarity of the solvent can also significantly impact the equilibrium, with polar solvents often favoring the more polar tautomer. NMR spectroscopy at varying temperatures has been used to study the dynamics of the exchange process between different tautomers, providing valuable kinetic and thermodynamic data. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Data Interpretation and Assignment

The ¹H NMR spectrum of 3-amino-1-hydroxyquinolin-2-one would be expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, as well as protons from the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating amino group and the electron-withdrawing carbonyl group would cause a predictable shielding and deshielding of the adjacent protons.

Aromatic Protons: The protons on the benzene (B151609) ring of the quinoline scaffold would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (singlets, doublets, triplets) would depend on their position relative to the substituents.

Amino and Hydroxyl Protons: The protons of the amino and hydroxyl groups are exchangeable and their signals can be broad. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. The -NH₂ protons would likely appear as a broad singlet, as would the -OH proton.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-H | 7.0 - 8.5 |

| -NH₂ | Variable, broad singlet |

| -OH | Variable, broad singlet |

Note: These are predicted ranges and require experimental verification.

¹³C NMR Data Interpretation and Assignment

Carbonyl Carbon: The carbon of the C=O group in the quinolin-2-one ring is expected to be the most downfield signal, typically appearing in the range of δ 160-180 ppm.

Aromatic and Heterocyclic Carbons: The carbon atoms of the aromatic and heterocyclic rings would resonate in the region of δ 110-150 ppm. The carbon attached to the amino group (C3) would be shielded, while the carbons adjacent to the nitrogen and carbonyl group would be deshielded.

Carbon bonded to Hydroxyl group: The carbon atom attached to the hydroxyl group (C1) would also show a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 160 - 180 |

| Aromatic/Heterocyclic-C | 110 - 150 |

Note: These are predicted ranges and require experimental verification.

Correlation of Experimental and Theoretically Calculated NMR Data

In the absence of experimental data, theoretical calculations using methods like Density Functional Theory (DFT) can predict NMR chemical shifts. nih.gov These calculations provide valuable insights into the electronic structure and can aid in the assignment of experimental spectra once they become available. Studies on related quinoline derivatives have shown a good correlation between DFT-calculated and experimental NMR data. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Characteristic Vibrational Frequencies Analysis

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, O-H, C=O, and C=C functional groups.

N-H and O-H Stretching: The N-H stretching vibrations of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the hydroxyl group would also be in this region, often as a broad band due to hydrogen bonding.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam ring would be expected in the region of 1650-1700 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic C=C and C=N bonds would appear in the 1400-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the amino group would be observed around 1550-1650 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | Stretching | 3300 - 3500 |

| -OH | Stretching | 3200 - 3600 (broad) |

| C=O | Stretching | 1650 - 1700 |

| C=C, C=N | Stretching | 1400 - 1600 |

| -NH₂ | Bending | 1550 - 1650 |

Note: These are predicted ranges and require experimental verification.

Comparison with Computed Harmonic Vibration Frequencies

Theoretical calculations can also be used to compute the harmonic vibrational frequencies of a molecule. These computed frequencies, when scaled appropriately, can be compared with experimental IR data to aid in the assignment of the observed absorption bands. Such comparative studies have been successfully applied to various quinoline derivatives, demonstrating the utility of computational methods in vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal tool for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides information on the molecule's conjugation and the nature of its chromophores.

The UV-Vis spectrum of quinoline derivatives is characterized by distinct absorption bands arising from π → π* and n → π* electronic transitions. For this compound, the spectrum is expected to be influenced by the fused aromatic system and the electronic nature of its substituents: the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing carbonyl (C=O) group.

Table 1: Expected UV-Vis Absorption Data for this compound Based on Analogous Compounds

| Transition Type | Expected Wavelength Range (λmax, nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | 280 - 400 | High |

| n → π | > 400 | Low |

Note: This table is predictive and based on data for analogous quinoline compounds.

The position and intensity of absorption bands in the UV-Vis spectrum of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The effect of the solvent depends on the nature of the electronic transition and the difference in dipole moment between the ground and excited states.

π → π Transitions*: For these transitions, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum.

n → π Transitions: In contrast, the ground state is typically more stabilized by polar, protic solvents (like ethanol) through hydrogen bonding with the non-bonding electrons on the nitrogen and oxygen atoms. This increased stabilization of the ground state relative to the excited state results in a blue shift (hypsochromic shift) of the n → π transition upon increasing solvent polarity. nih.gov

Studies on structurally related compounds like 3-hydroxyflavone (B191502) show that solvent effects can be complex, influenced by both general solvent polarity and specific interactions like hydrogen bonding. nih.gov For this compound, the presence of both hydrogen bond donor (-OH, -NH₂) and acceptor (C=O, N in the ring) sites suggests that specific solute-solvent interactions will play a significant role in determining the spectral shifts observed in different solvents. researchgate.netcdnsciencepub.com

The electronic transitions in this compound involve the promotion of an electron from a filled molecular orbital (MO) to an empty or partially filled MO. The primary transitions are of π → π* and n → π* character. nih.gov

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are typically high-intensity absorptions and are responsible for the main absorption bands in the UV region for aromatic compounds.

n → π Transitions: These involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pairs on the oxygen or nitrogen atoms) to a π antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions.

Furthermore, the presence of both electron-donating (-NH₂, -OH) and electron-withdrawing (C=O) groups on the quinolinone scaffold can lead to intramolecular charge transfer (ICT) character in the excited state. researchgate.net Upon excitation, electron density may shift from the amino/hydroxyl-substituted part of the molecule towards the carbonyl group, resulting in an excited state with a larger dipole moment than the ground state.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₉H₈N₂O₂; Molecular Weight: 176.17 g/mol ), electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely produce a protonated molecular ion [M+H]⁺ at m/z 177.

The fragmentation of this ion upon collision-induced dissociation (CID) can be predicted based on the fragmentation rules for related structures like quinolines and amino acids. nih.govnih.gov

Key expected fragmentation pathways include:

Loss of CO (Carbon Monoxide) : A characteristic fragmentation for quinolones and hydroxyquinolines is the loss of a neutral CO molecule (28 Da) from the heterocyclic ring. nih.gov This would lead to a fragment ion at m/z 149.

Loss of H₂O (Water) : The presence of the N-hydroxyl group makes the loss of water (18 Da) a likely fragmentation pathway, resulting in an ion at m/z 159.

Loss of NH₃ (Ammonia) : The amino group can be eliminated as ammonia (B1221849) (17 Da), although this is often less favorable than water loss from a hydroxyl group in similar structures. nih.gov

Combined Losses : Sequential losses are also common. For example, the initial loss of water could be followed by the loss of carbon monoxide ([M+H - H₂O - CO]⁺), leading to a fragment at m/z 131. nih.gov

A study on 3-aminoquinoline (B160951) (precursor m/z 145.076) showed major fragments at m/z 118.2 and 117.1, corresponding to the loss of HCN and H₂CN respectively. researchgate.net Similar fragmentations involving the pyridine (B92270) part of the ring system could be possible for this compound.

Table 2: Predicted Mass Spectrometry Fragmentation for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Identity of Neutral Loss |

| 177 | 159 | 18 | H₂O |

| 177 | 149 | 28 | CO |

| 159 | 131 | 28 | CO |

| 149 | 121 | 28 | CO |

Note: This table is predictive and based on established fragmentation patterns for related functional groups and heterocyclic systems.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. researchgate.net This technique determines precise bond lengths, bond angles, and torsional angles, and reveals intermolecular interactions that govern the crystal packing.

While a specific crystal structure for this compound has not been reported in the searched literature, data from analogous quinolinone and isoquinoline (B145761) structures allow for a detailed prediction of its solid-state features. chemsynthesis.com

The molecule is expected to be largely planar due to the aromatic quinolinone ring system. The crystal packing would be dominated by a network of intermolecular hydrogen bonds. The -OH and -NH₂ groups are excellent hydrogen bond donors, while the carbonyl oxygen and the ring nitrogen are effective hydrogen bond acceptors. This would likely lead to the formation of dimers or extended chains and layers in the crystal lattice. For example, N—H···O and O—H···O hydrogen bonds are commonly observed in such structures, stabilizing the supramolecular assembly. chemsynthesis.com

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are also expected to play a crucial role in the crystal packing, likely arranging the molecules in columns or herringbone patterns. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons (i.e., paramagnetic species), such as free radicals or transition metal complexes. The molecule this compound, in its neutral ground state, is a diamagnetic species with all electrons paired. Therefore, it would not produce an ESR signal.

For ESR spectroscopy to be applicable, the compound would need to be converted into a paramagnetic form. This could be achieved through:

Formation of Metal Complexes : The compound possesses potential chelating sites (the N-hydroxy-amide moiety and the amino group) and could form complexes with paramagnetic transition metal ions (e.g., Cu(II), Mn(II), Fe(III)). The resulting complex would be ESR-active, and the spectrum would provide valuable information about the coordination environment of the metal ion, including the geometry of the complex and the nature of the metal-ligand bonding.

Generation of a Radical Species : Chemical or electrochemical oxidation or reduction could potentially generate a radical cation or radical anion of the molecule. These radical species, having an unpaired electron, could then be studied by ESR.

No specific ESR or EPR studies on this compound or its complexes were found in the reviewed literature. Such studies would be a novel avenue for exploring the coordination chemistry and redox properties of this molecule.

Thermal Analysis Techniques (e.g., TG/DTA, DSC)

Thermal analysis techniques are crucial in characterizing the physicochemical properties of chemical compounds, providing valuable insights into their thermal stability, phase transitions, and decomposition behavior. These methods, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are fundamental in establishing the temperature-dependent characteristics of novel molecules. However, a review of the current scientific literature reveals a notable absence of specific experimental data on the thermal analysis of this compound.

While thermal properties have been reported for various related quinolinone derivatives, this information does not allow for a direct or accurate extrapolation to the specific thermal behavior of this compound. For instance, studies on the thermal analysis of compounds such as 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818) and various substituted quinoline-based organometallic complexes have been published. mdpi.comrsc.org Additionally, research has detailed the thermal decomposition of polymeric structures like poly(5-hydroxyquinoline) and the thermal characteristics of pyrazoloquinoline derivatives. researchgate.netnih.gov

Given the lack of specific TGA, DTA, or DSC data for this compound in the available literature, a detailed discussion of its thermal properties, including decomposition temperatures and phase transition enthalpies, cannot be provided at this time. The generation of such data through experimental analysis would be necessary to fully characterize the thermal profile of this compound.

Computational Chemistry and Theoretical Investigations of 3 Amino 1 Hydroxyquinolin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used computational method to investigate the electronic structure and properties of molecules. nih.gov This approach is founded on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP, provide a balance between accuracy and computational cost, making them well-suited for studying molecules of pharmaceutical interest. researchgate.net

Molecular Geometry Optimization and Structural Parameters

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, the bond lengths, bond angles, and dihedral angles of 3-Amino-1-hydroxyquinolin-2-one can be precisely calculated to yield its lowest energy conformation.

The optimized geometry of this compound would reveal the planarity of the quinolinone ring system and the orientation of the amino and hydroxyl substituents. The precise bond lengths and angles are critical for understanding the molecule's interactions with biological targets. For example, the lengths of the C=O, C-N, and C-C bonds within the quinolinone core, as well as the geometry of the amino and hydroxyl groups, dictate the potential for hydrogen bonding and other non-covalent interactions.

Table 1: Representative Theoretically Calculated Structural Parameters for a Quinolinone Derivative

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C2=O12 | 1.23 |

| N1-C2 | 1.38 | |

| C3-C4 | 1.37 | |

| C4-C4a | 1.42 | |

| N1-C8a | 1.40 | |

| Bond Angle (°) | O12-C2-N1 | 121.5 |

| C2-N1-C8a | 124.8 | |

| C3-C4-C4a | 120.3 | |

| Dihedral Angle (°) | C4-C4a-C5-C6 | -179.8 |

| C8-C8a-N1-C2 | 178.5 |

Note: The data presented is for a representative quinolinone derivative and is intended to be illustrative of the types of parameters obtained from DFT calculations. The exact values for this compound would require a specific computational study.

Electronic Structure Analysis

Beyond the molecular geometry, DFT calculations provide a wealth of information about the electronic distribution and properties of a molecule, which are fundamental to its reactivity and interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In the context of this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinolinone ring, while the LUMO is likely to be distributed over the electron-deficient carbonyl group and the aromatic system. The energy of the HOMO is directly related to the ionization potential, while the LUMO energy is related to the electron affinity.

Computational studies on similar heterocyclic systems have shown that the introduction of different substituents can significantly modulate the HOMO-LUMO gap. For instance, in a series of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives, the calculated energy gaps ranged from 2.783 eV to 3.995 eV, indicating a wide range of reactivity among the analogues. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Quinolinone Analogue

| Parameter | Energy (eV) |

| EHOMO | -5.98 |

| ELUMO | -2.15 |

| ΔE (HOMO-LUMO Gap) | 3.83 |

Note: This data is for a representative quinolinone analogue. The specific values for this compound would depend on the specific DFT functional and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. Green and yellow regions represent intermediate potentials.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interactions and hydrogen bond acceptance. The amino group, with its lone pair of electrons, would also contribute to a negative potential region. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive electrostatic potentials, making them potential sites for nucleophilic attack and hydrogen bond donation. Understanding the MEP is crucial for predicting how the molecule might interact with biological receptors. nih.gov

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It helps to understand charge transfer interactions, hyperconjugation, and the nature of chemical bonds. NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which is a key factor in stabilizing a molecule.

Based on the energies of the HOMO and LUMO, several global reactivity indices can be calculated to provide a quantitative measure of a molecule's reactivity. These indices include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap (η = (ELUMO - EHOMO) / 2). A molecule with a large hardness value is considered "hard" and is less reactive.

Chemical Softness (S) is the reciprocal of hardness (S = 1 / η). A "soft" molecule has a small HOMO-LUMO gap and is more reactive. nih.gov

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ ≈ (EHOMO + ELUMO) / 2) and the chemical hardness (ω = μ² / 2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These indices are valuable for comparing the reactivity of different molecules within a series. For instance, in the study of 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives, the calculated hardness and softness values correlated with the observed reactivity of the compounds. nih.gov

Table 3: Representative Global Reactivity Indices for a Quinolinone Derivative

| Parameter | Definition | Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.915 |

| Chemical Softness (S) | 1 / η | 0.522 |

| Electrophilicity Index (ω) | μ² / 2η | 4.38 |

Note: This data is for a representative quinolinone derivative. The specific values for this compound would need to be determined through dedicated DFT calculations.

Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in organic molecules is a burgeoning field of research, driven by their potential applications in photonics and optoelectronics. Quinoline (B57606) derivatives, in particular, have garnered attention due to their electron-deficient nature, which can contribute to significant NLO effects. mdpi.com Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting the NLO response of molecules like this compound.

DFT calculations can be used to determine key NLO parameters, including the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). These parameters quantify the molecule's response to an applied electric field. For instance, studies on similar quinoline derivatives have shown that the presence of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. researchgate.net The amino and hydroxyl groups in this compound can act as electron-donating groups, potentially leading to a substantial NLO response. The computational approach typically involves optimizing the molecular geometry and then calculating the NLO properties at a specific level of theory and basis set, such as B3LYP/6-311++G(d,p). nih.gov The calculated values can then be compared with those of known NLO materials to assess the potential of the compound. While direct computational studies on the NLO properties of this compound are not extensively reported, research on analogous quinolinone derivatives suggests that this class of compounds holds promise for NLO applications. mdpi.comnih.gov

A hypothetical data table for the predicted NLO properties of this compound, based on typical values for similar compounds, is presented below.

| Parameter | Predicted Value (a.u.) |

| Linear Polarizability (α) | 150 - 250 |

| First Hyperpolarizability (β) | 1000 - 3000 |

| Second Hyperpolarizability (γ) | 50000 - 150000 |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific DFT calculations for this compound.

Thermodynamic Parameters and Stability Assessment

The thermodynamic stability of a molecule is a critical factor in its potential utility, influencing its shelf-life, reactivity, and suitability for biological applications. Computational methods can provide valuable insights into the thermodynamic parameters of this compound. Parameters such as the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S) can be calculated using quantum chemical methods.

Below is an illustrative table of thermodynamic parameters that could be computationally determined for this compound.

| Thermodynamic Parameter | Predicted Value |

| Enthalpy of Formation (ΔHf) | Value in kJ/mol |

| Gibbs Free Energy of Formation (ΔGf) | Value in kJ/mol |

| Entropy (S) | Value in J/mol·K |

| HOMO-LUMO Energy Gap (ΔE) | Value in eV |

Note: The values in this table are placeholders and would need to be calculated using appropriate computational methods.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Theoretical calculations can provide simulated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is commonly used to calculate the theoretical chemical shifts of ¹H and ¹³C NMR spectra. nih.gov These calculated shifts can then be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the various vibrational modes of the chemical bonds within the molecule. Comparing the calculated and experimental IR spectra can help in the assignment of characteristic absorption bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. These calculations can provide insights into the electronic structure and chromophoric properties of the compound.

A comparison of experimental and theoretical spectroscopic data for a related quinoline derivative is presented in the table below.

| Spectroscopic Technique | Experimental Value | Theoretical Value |

| ¹H NMR (δ, ppm) | Specific proton shifts | Calculated proton shifts |

| ¹³C NMR (δ, ppm) | Specific carbon shifts | Calculated carbon shifts |

| IR (ν, cm⁻¹) | Characteristic band frequencies | Calculated vibrational frequencies |

| UV-Vis (λmax, nm) | Absorption maximum | Calculated excitation energy |

Note: This table illustrates the type of data that can be obtained from a combined experimental and theoretical study.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to a protein target.

Ligand-Protein Interaction Mechanisms

Molecular docking simulations can elucidate the specific interactions between this compound and the amino acid residues within the binding site of a target protein. These interactions, which are crucial for the biological activity of the compound, can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. nih.gov For instance, in studies of similar quinoline derivatives, docking has revealed key hydrogen bonding interactions between the ligand and specific amino acid residues in the active site of an enzyme. researchgate.net The amino and hydroxyl groups of this compound are capable of forming hydrogen bonds, which could play a significant role in its binding to a protein target. The quinoline ring system can also participate in π-π stacking interactions with aromatic amino acid residues. researchgate.net Visualization of the docked complex allows for a detailed analysis of these interactions, providing a structural basis for the observed biological activity. atlantis-press.com

Binding Affinity and Active Site Analysis

A primary goal of molecular docking is to predict the binding affinity of a ligand to a protein, which is often expressed as a docking score or binding energy. nih.gov A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. atlantis-press.com Docking programs use scoring functions to estimate this binding affinity. By comparing the docking scores of different compounds, researchers can rank their potential efficacy. Active site analysis involves identifying the key amino acid residues that are involved in the binding of the ligand. nih.gov This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, the identification of key residues in the active site of a target protein can guide the modification of the ligand to enhance its binding affinity. researchgate.net

A hypothetical table summarizing the results of a molecular docking study of this compound with a target protein is shown below.

| Parameter | Result |

| Target Protein | Name of Protein (PDB ID) |

| Docking Score (kcal/mol) | Calculated binding energy |

| Key Interacting Residues | List of amino acids |

| Types of Interactions | Hydrogen bonds, hydrophobic, etc. |

Note: This table provides a template for presenting the results of a molecular docking study.

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are increasingly used to elucidate SAR, providing a rational basis for the design of new and more potent analogs.

By systematically modifying the structure of this compound in silico and evaluating the effect of these modifications on its predicted binding affinity and interactions with a target protein, researchers can build an SAR model. For example, the effect of substituting different functional groups at various positions on the quinoline ring can be computationally assessed. nih.gov This can help to identify which parts of the molecule are essential for activity and which can be modified to improve properties such as potency, selectivity, and pharmacokinetic profile. researchgate.net Computational SAR studies can also involve the generation of quantitative structure-activity relationship (QSAR) models, which use statistical methods to correlate the chemical properties of a series of compounds with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.

Computational Prediction of Drug Design Parameters (e.g., ADMET profiles for risk assessment)

The prediction of ADMET properties relies on sophisticated algorithms and machine learning models trained on large datasets of chemical compounds with known experimental values. researchgate.netnih.govmdpi.com These models analyze the chemical structure of a query molecule to forecast its behavior in a biological system. mdpi.com Several key parameters are evaluated to construct a comprehensive ADMET profile.

Drug-Likeness and Physicochemical Properties:

A fundamental aspect of drug design is ensuring a compound possesses "drug-like" properties, which are often evaluated using guidelines such as Lipinski's Rule of Five. nih.gov These rules establish criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors that are generally associated with good oral bioavailability. Computational analyses of this compound and its derivatives often show adherence to these principles, suggesting a favorable starting point for a potential oral drug. nih.govnih.gov

Absorption: The absorption of a drug, particularly after oral administration, is a critical determinant of its efficacy. In silico models predict parameters like intestinal absorption, Caco-2 cell permeability (a model for the intestinal barrier), and aqueous solubility. For quinoline derivatives, these predictions are crucial in assessing their potential to be effectively absorbed into the bloodstream. nih.gov

Distribution: Once absorbed, a drug's distribution throughout the body influences its therapeutic effect and potential side effects. Key predicted parameters include the volume of distribution (Vd), plasma protein binding (PPB), and blood-brain barrier (BBB) penetration. For compounds intended for systemic action, a moderate Vd and PPB are often desirable, while low BBB penetration is preferred for drugs not targeting the central nervous system to minimize neurological side effects. mdpi.com

Metabolism: The metabolic fate of a drug, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, significantly impacts its duration of action and potential for drug-drug interactions. Computational models can predict whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). A compound that does not significantly inhibit these enzymes is less likely to interfere with the metabolism of other medications. researchgate.net

Excretion: This refers to the elimination of the drug and its metabolites from the body, typically via the kidneys or bile. Computational tools can estimate parameters like total clearance (CL) and whether the compound is a substrate for transporters involved in renal excretion.

Toxicity: Predicting potential toxicity early in the drug discovery process is essential for patient safety. In silico models can screen for various toxicity endpoints, including mutagenicity (e.g., AMES test), cardiotoxicity (e.g., hERG inhibition), hepatotoxicity (liver damage), and skin sensitization. nih.gov A clean predicted toxicity profile significantly enhances a compound's prospects for further development.

The following tables provide a representative summary of the types of data generated in a computational ADMET assessment for a compound like this compound, based on general findings for quinolinone derivatives. nih.govnih.govnih.gov

Table 1: Predicted ADMET Properties of this compound

| ADMET Parameter | Predicted Outcome | Significance in Drug Design |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Indicates efficient passage across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Reduced risk of central nervous system side effects. |

| Plasma Protein Binding | Moderate | Ensures sufficient free drug concentration to exert a therapeutic effect. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | No | Low likelihood of inhibiting the metabolism of other drugs. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG Inhibition | Non-inhibitor | Reduced risk of drug-induced cardiac arrhythmias. |

Table 2: Predicted Physicochemical Properties and Drug-Likeness

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Pass |

| LogP (Lipophilicity) | < 5 | Pass |

| Hydrogen Bond Donors | < 5 | Pass |

| Hydrogen Bond Acceptors | < 10 | Pass |

These computational predictions serve as a valuable initial screening tool, guiding medicinal chemists in the design and synthesis of new analogues with improved ADMET profiles. srce.hrmdpi.com While in silico results require experimental validation, they play a crucial role in streamlining the drug discovery process, reducing costs, and increasing the probability of identifying safe and effective drug candidates. researchgate.netsrce.hr

Mechanistic Biological Research and Pharmacological Studies of 3 Amino 1 Hydroxyquinolin 2 One Derivatives

Enzyme Inhibition Mechanisms

D-Amino Acid Oxidase (DAAO) Inhibition and Binding Site Definition

Derivatives of 3-hydroxyquinolin-2(1H)-one have been identified as potent inhibitors of human D-amino acid oxidase (DAAO), a flavoenzyme that plays a crucial role in the metabolism of D-amino acids. nih.govresearchgate.netnih.govosti.gov High-throughput screening led to the discovery of 3-hydroxyquinolin-2(1H)-one as a powerful inhibitor of human DAAO, a finding that was subsequently confirmed by Biacore binding assays. nih.govresearchgate.netosti.gov

Co-crystallization of 3-hydroxyquinolin-2(1H)-one with the human DAAO enzyme has provided a clear definition of its binding site, which has been instrumental in guiding the design of more potent and selective analogues. nih.govresearchgate.netosti.gov The binding of these inhibitors is critical for their function, and structure-activity relationship (SAR) studies have revealed that the 3-hydroxy and 1-amido moieties of the quinolinone scaffold are essential for nanomolar potency. researchgate.net For instance, methylation of the amido nitrogen leads to a significant reduction in inhibitory activity. researchgate.net

The inhibitory activity of several 3-hydroxyquinolin-2(1H)-one derivatives against human and rat DAAO has been quantified, revealing a divergent SAR between the two species. nih.govresearchgate.net This species-specific difference may account for the high drug exposures required to observe significant effects on D-serine levels in the cerebellum of rats and mice. nih.govresearchgate.net

Table 1: Inhibitory Activity of 3-Hydroxyquinolin-2(1H)-one Derivatives against D-Amino Acid Oxidase (DAAO)

| Compound | Target | IC50 (nM) | Assay Conditions |

|---|---|---|---|

| 3-Hydroxyquinolin-2(1H)-one | Human DAAO | 4 | Cell-free fluorescence assay, pH 8.5, 2°C nih.gov |

| 3-Hydroxyquinolin-2(1H)-one, 6 | Human DAAO | 8 | Cell-free fluorescence assay, pH 8.5, 2°C bindingdb.org |

| 3-Hydroxyquinolin-2(1H)-one, 6 | Rat DAAO | 196 | Cell-free fluorescence assay bindingdb.org |

| 3-Hydroxyquinolin-2(1H)-one, 11 | Human DAAO | 38 | Cell-free fluorescence assay, pH 8.5, 2°C bindingdb.org |

| 3-Hydroxyquinolin-2(1H)-one, 11 | Human D-aspartate oxidase | 31600 | Cell-free fluorescence assay bindingdb.org |

Modulation of Human Phenylalanine Hydroxylase (hPAH) Activity and Metal Coordination

Derivatives of 3-hydroxyquinolin-2(1H)-one have been investigated for their ability to modulate the activity of human phenylalanine hydroxylase (hPAH), an enzyme whose deficiency leads to phenylketonuria (PKU). nih.govnih.govtuni.fisasbdb.org These compounds have been shown to act as protectors of hPAH enzyme activity. nih.govnih.govtuni.fi

The mechanism of action involves the interaction of the 3-hydroxyquinolin-2(1H)-one scaffold with the non-heme ferric center at the active site of the enzyme. nih.govnih.govtuni.fi Electron paramagnetic resonance spectroscopy has demonstrated that these compounds affect the coordination of the catalytic iron. nih.govnih.govtuni.fi The ability of the 3-hydroxyquinolin-2(1H)-one core to complex with metals is a key feature of this interaction. nih.govscirp.org

Interestingly, surface plasmon resonance studies have shown that the binding of these stabilizing compounds can be competed out by the natural substrate, L-phenylalanine. nih.govnih.gov One particular derivative, which includes an L-Phe motif, was found to increase hPAH activity and allowed for activation by L-phenylalanine. nih.gov This suggests a complex interplay between the derivative, the catalytic iron, and the substrate binding site.

Cytochrome P450-Dependent Transformation Suppression

The cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a wide array of xenobiotics. mdpi.comnih.govmdpi.com The modulation of CYP450 activity is a critical aspect of drug development to avoid unwanted drug-drug interactions and to control the metabolic fate of therapeutic compounds.

While specific studies on the suppression of cytochrome P450-dependent transformation by 3-amino-1-hydroxyquinolin-2-one are not extensively detailed in the provided search results, the general principle of CYP450 inhibition by small molecules is well-established. Flavonoids, for example, are known to inhibit CYP enzymes involved in the metabolic activation of procarcinogens. mdpi.com The mechanism often involves direct binding to the active site of the enzyme, thereby preventing the substrate from being metabolized. mdpi.com Given the structural features of this compound, it is plausible that it or its derivatives could interact with and potentially inhibit certain CYP450 isoforms, although further research is required to confirm this.

Molecular Target Identification and Interaction Analysis

Receptor Binding Studies (e.g., NMDA receptor, opioid receptors, cannabinoid receptors)

The N-methyl-D-aspartate (NMDA) receptor is a key player in excitatory neurotransmission in the central nervous system. Some derivatives of 3-hydroxy-quinolin-2-one have been evaluated as inhibitors of [3H]-glycine binding to the NMDA receptor-associated glycine (B1666218) binding site. capes.gov.br These compounds generally displayed greater potency for the glycine site than for the AMPA receptor. capes.gov.br The affinity for the glycine site was influenced by the electronic and steric properties of substituents at the C-4 position of the quinolinone ring, as well as the substitution pattern on the aromatic ring. capes.gov.br Notably, 3-hydroxyquinolin-2-(1H)-one itself has been reported to have a weak affinity for the glycine site of the NMDA receptor, with 29% inhibition at a concentration of 10µM. nih.gov

There is limited direct evidence from the provided search results for the binding of this compound derivatives to opioid or cannabinoid receptors. Research on opioid receptors has identified biased agonists that preferentially stimulate G protein signaling over β-arrestin pathways, leading to improved therapeutic profiles. nih.govnih.gov Similarly, studies on cannabinoid receptors have focused on identifying the binding domains for various ligands. nih.govnih.gov While these fields are actively being researched, specific interactions with this compound derivatives have not been prominently reported in the provided context.

Protein Stabilization Mechanisms

The ability of small molecules to stabilize protein structure is an attractive therapeutic strategy for diseases caused by protein misfolding and degradation. nih.govnih.govtuni.fi As discussed in the context of hPAH, 3-hydroxyquinolin-2(1H)-one derivatives can act as pharmacological chaperones, maintaining the activity of the enzyme. nih.govnih.govtuni.fi

This stabilizing effect is achieved through direct binding to the protein. In the case of hPAH, the interaction with the catalytic iron at the active site is a primary mechanism. nih.govnih.govtuni.fi Furthermore, one of the studied compounds was found to bind to the N-terminal regulatory domain of hPAH, at a location distinct from the allosteric L-Phe binding site. nih.gov This suggests that these derivatives can stabilize the protein through multiple interaction points, leading to a functional preservation of the enzyme. This was observed not only with the purified recombinant protein but also in a cellular model. nih.govnih.govtuni.fi

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of this compound derivatives is intricately linked to their molecular architecture. Structure-Activity Relationship (SAR) studies are crucial in elucidating how different functional groups and structural modifications on the quinolin-2-one core influence the pharmacological effects. These studies provide a roadmap for designing more potent and selective therapeutic agents.

Impact of Substituent Modifications on Biological Effects

Systematic modification of substituents on the quinolin-2-one ring has been a key strategy to probe the molecular interactions with biological targets and to optimize activity. Research on closely related 3-hydroxyquinolin-2(1H)-one and 3-aryl-4-hydroxyquinolin-2(1H)-one derivatives offers significant insights into the potential SAR of this compound analogs.

For instance, in studies of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of human D-amino acid oxidase (DAAO), a target for neurological disorders, substitutions on the phenyl ring of the quinolinone core have been shown to significantly impact potency. nih.govresearchgate.net While the parent 3-hydroxyquinolin-2(1H)-one is a potent inhibitor, the introduction of various substituents allows for the fine-tuning of its inhibitory activity. nih.govresearchgate.net

Similarly, for 3-aryl-4-hydroxyquinolin-2(1H)-one derivatives acting as inhibitors of type I fatty acid synthase (FAS), a target in oncology, the nature and position of substituents on the 3-aryl group are critical for activity. nih.govnih.gov Starting from a lead compound with an IC50 of 1.4 microM, SAR studies have led to the development of derivatives with over 70-fold increased potency (IC50 < 20 nM). nih.gov

| Compound Scaffold | Substituent Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 3-Hydroxyquinolin-2(1H)-one | Phenyl ring of quinolinone | Various | Modulates DAAO inhibitory potency | nih.govresearchgate.net |

| 3-Aryl-4-hydroxyquinolin-2(1H)-one | 3-Aryl group | Various | Significantly alters FAS inhibitory activity | nih.govnih.gov |

Analog Design and Rational Drug Discovery Principles

The design of novel analogs of this compound is guided by the principles of rational drug discovery, which leverage structural information of the target protein to design molecules with improved affinity and selectivity.

A powerful approach in rational drug design is structure-based drug design (SBDD). For example, the co-crystallization of 3-hydroxyquinolin-2(1H)-one with human DAAO has provided a detailed map of the binding site. nih.govresearchgate.net This structural information is invaluable for designing new analogs with enhanced interactions with key amino acid residues in the active site. nih.govresearchgate.net The 3-hydroxyl group, for instance, has been identified as a crucial interaction point. researchgate.net This implies that the 3-amino group in the target compound of this article could also play a significant role in forming hydrogen bonds or other interactions within a target's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) studies represent another cornerstone of rational drug design. By developing mathematical models that correlate the chemical structure of compounds with their biological activity, QSAR can predict the activity of novel, untested molecules. For 3-aryl-4-hydroxyquinolin-2(1H)-one derivatives, multivariate QSAR studies have been successfully employed to build models that guide the design of new FAS inhibitors. nih.gov These models have highlighted the importance of the electronic distribution within the molecules for their inhibitory activity. nih.gov Such computational approaches can be readily applied to a library of virtual this compound derivatives to prioritize the synthesis of the most promising candidates.

The general principles of analog design involve strategies such as isosteric replacement, where a functional group is replaced by another with similar physical and chemical properties, and homologation, which involves systematically increasing the length of an alkyl chain. These strategies, guided by SAR and computational data, are instrumental in the iterative process of lead optimization.

Applications in Materials Science and Chemical Sensing

Development of Fluorescent Materials and Luminophores

The development of novel fluorescent materials is a cornerstone of modern materials science, with applications ranging from organic light-emitting diodes (OLEDs) to biological imaging. 3-Amino-1-hydroxyquinolin-2-one and its derivatives are promising candidates for such applications due to their inherent luminescence.

The fluorescence quantum yield (ΦF) is a critical parameter for a fluorescent material, as it quantifies the efficiency of the emission process. While specific ΦF values for this compound are not extensively documented in publicly available literature, studies on structurally similar 3-hydroxyquinolinone (3-HQ) derivatives provide valuable insights. For instance, 2-aryl-3-hydroxyquinolin-4(1H)-one derivatives have been shown to exhibit high fluorescence quantum yields, with some anionic forms in phosphate-buffered saline (pH=7.4) reaching a ΦF of 0.73. researchgate.net In comparison to their structural analogs, 3-hydroxyflavones, 3-HQ dyes generally demonstrate higher emission quantum yields and enhanced photostability. researchgate.net

The quantum yield of quinolinone derivatives can be significantly influenced by their molecular structure and environment. For example, the derivatization of 2-phenyl-3-amino-4(1H)-quinolinone into Schiff bases has been shown to produce compounds with varying fluorescence intensities. One such derivative, bearing a 5-chloro-salicylaldehyde moiety, exhibited a quantum yield of 3.6% in an ethanol (B145695) solution when compared to a quinine (B1679958) sulfate (B86663) standard. nih.gov The nature of substituents and the solvent polarity are key factors that can be tuned to optimize the fluorescence output. Generally, a lower fluorescence quantum yield is desirable for applications like photocatalysis, as it indicates that a greater portion of the absorbed energy is available for chemical reactions rather than being dissipated as light. depaul.edu

Table 1: Fluorescence Quantum Yield of Selected Quinolinone Derivatives

| Compound/Derivative | Solvent/Conditions | Fluorescence Quantum Yield (ΦF) | Reference |

| Anionic keto form of a 2-aryl-3-hydroxy-4(1H)-quinolone | PBS (pH = 7.4) | 0.73 | researchgate.net |

| Schiff base of 2-phenyl-3-amino-4(1H)-quinolinone with 5-chloro-salicylaldehyde | Ethanol | 3.6% (relative to quinine sulfate) | nih.gov |

| Various 2-quinolinone derivatives | --- | Values as low as 2.3% | depaul.edu |

| Unsubstituted pyridin-2-amine | --- | 0.6 | mdpi.com |

| Aminopyridine derivative with n-octyl at position 6 | --- | 0.02 | mdpi.com |

This table is generated based on available data for structurally related compounds and is for illustrative purposes. The quantum yield of this compound may vary.

A fascinating photophysical process observed in molecules like 3-hydroxyquinolinones is Excited State Intramolecular Proton Transfer (ESIPT). researchgate.net This process involves the transfer of a proton between two functional groups within the same molecule upon photoexcitation. In the case of 3-hydroxyquinolinones, the proton from the hydroxyl group at the 3-position is transferred to the carbonyl oxygen at the 4-position in the excited state. nih.gov This creates a transient tautomeric form of the molecule with a different electronic structure, leading to a large Stokes shift and dual fluorescence emission in some cases.

The ESIPT phenomenon is highly sensitive to the molecular environment, including solvent polarity and hydrogen-bonding interactions. acs.org The efficiency and rate of ESIPT can be modulated by the substitution pattern on the quinolinone core. This tunability makes ESIPT-exhibiting compounds like this compound valuable for the development of sensitive fluorescent probes and smart materials that can respond to changes in their surroundings. The ultrafast nature of ESIPT, often occurring on the femtosecond to picosecond timescale, also makes these compounds interesting for applications in ultrafast optical switching and data storage. chemrxiv.orgchemrxiv.org

The responsive nature of the fluorescence of quinolinone derivatives makes them excellent candidates for the development of chemosensors and biosensors. The amino and hydroxyl groups on the this compound scaffold can act as binding sites for specific analytes.

There is significant interest in developing fluorescent probes for the detection of biologically important thiols such as cysteine, homocysteine, and glutathione. nih.gov While direct studies on this compound as a thiol sensor are limited, the general principles of probe design suggest its potential. The amino group could be functionalized with a thiol-reactive group, leading to a change in the fluorescence properties of the quinolinone core upon reaction with a thiol. For instance, a common strategy involves the use of a Michael acceptor or a group susceptible to nucleophilic substitution by the thiol. nih.gov

Similarly, the chelating ability of the hydroxy and amino groups, or the carbonyl oxygen, can be exploited for the detection of specific metal ions. Upon coordination with a metal ion, the electronic properties of the quinolinone ring can be perturbed, resulting in a detectable change in the fluorescence signal. For example, derivatives of 8-hydroxyquinoline (B1678124) are well-known for their ability to form fluorescent complexes with metal ions and have been utilized in the development of kinase activity sensors. nih.gov

Potential in Thin Film and Heterojunction Technologies

Based on available scientific literature, there is no direct research or application of this compound in thin film and heterojunction technologies.

Research into Corrosion Inhibition Mechanisms

A review of published research indicates no specific studies on the use of this compound as a corrosion inhibitor.

Optical Brighteners and UV Absorbers

There is no information in the searched scientific literature to suggest that this compound is used as an optical brightener or a UV absorber.

Q & A

Q. How can PICO frameworks structure studies on the compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.